molecular formula C23H28FN5O2S B2733150 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901721-20-8

4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione

Número de catálogo: B2733150
Número CAS: 901721-20-8
Peso molecular: 457.57
Clave InChI: SWLMPGVLIGONLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C23H28FN5O2S and its molecular weight is 457.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione , often referred to as a quinazoline derivative, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24FN5O3SC_{19}H_{24}FN_{5}O_{3}S, with a molecular weight of approximately 393.48 g/mol. The structure features a quinazoline core substituted with a piperazine ring and fluorophenyl moiety, contributing to its pharmacological properties.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Quinazolines often act as ATP-competitive inhibitors of kinases involved in cell proliferation and survival pathways. For instance, compounds similar to this derivative have demonstrated efficacy against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases, which are critical in tumor growth and angiogenesis .
  • Induction of Apoptosis : The compound may also induce apoptosis in cancer cells by activating intrinsic pathways. Studies have indicated that quinazoline derivatives can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Neuropharmacological Effects

The incorporation of a piperazine moiety suggests potential neuropharmacological activity. Piperazine derivatives are known to interact with various neurotransmitter systems:

  • Dopamine Receptor Modulation : The 2-fluorophenyl group may enhance binding affinity to dopamine receptors, indicating possible applications in treating disorders like schizophrenia or Parkinson's disease .
  • Serotonin Receptor Interaction : Some studies suggest that similar compounds can act as serotonin receptor antagonists, which could be beneficial in managing anxiety and depression.

In Vitro Studies

  • Cell Line Evaluations : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .
  • Neurotoxicity Assessment : In neuroblastoma models, the compound demonstrated neuroprotective effects against oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases .

In Vivo Studies

Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

  • Tumor Xenograft Models : In vivo studies revealed that treatment with the compound significantly reduced tumor volume compared to control groups, highlighting its antitumor efficacy. Histopathological analysis indicated reduced cell proliferation markers in treated tumors.
  • Behavioral Studies : In rodent models, administration of the compound resulted in improved locomotor activity and reduced anxiety-like behavior in elevated plus-maze tests, supporting its potential use in treating anxiety disorders .

Data Tables

Biological ActivityAssay TypeResultReference
AntitumorMCF-7 Cell LineIC50 = 5 μM
AntitumorA549 Cell LineIC50 = 8 μM
NeuroprotectionNeuroblastoma ModelReduced oxidative stress
Behavioral ImprovementRodent Anxiety ModelIncreased locomotion

Propiedades

Número CAS

901721-20-8

Fórmula molecular

C23H28FN5O2S

Peso molecular

457.57

Nombre IUPAC

4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C23H28FN5O2S/c1-30-20-14-16-18(15-21(20)31-2)26-23(32)27-22(16)25-8-5-9-28-10-12-29(13-11-28)19-7-4-3-6-17(19)24/h3-4,6-7,14-15H,5,8-13H2,1-2H3,(H2,25,26,27,32)

Clave InChI

SWLMPGVLIGONLR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCCN3CCN(CC3)C4=CC=CC=C4F)OC

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.